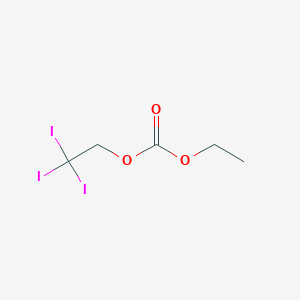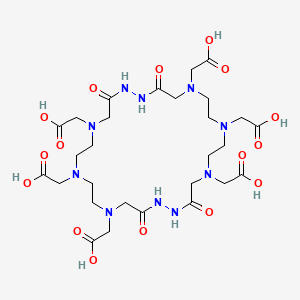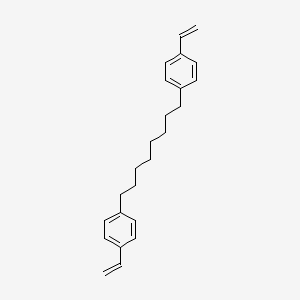
Benzene, 1,1'-(1,8-octanediyl)bis[4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] is an organic compound with the molecular formula C24H30 It is characterized by the presence of two benzene rings connected by an octane chain, each benzene ring having an ethenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] typically involves the reaction of 1,8-dibromooctane with 4-ethenylbenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] involves its interaction with molecular targets through its ethenyl and benzene groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved include:
Binding to enzymes or receptors: The compound can bind to specific sites on enzymes or receptors, altering their activity.
Formation of reactive intermediates: The ethenyl groups can form reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Benzene, 1,1’-(1,8-octanediyl)bis[4-ethenyl-] can be compared with similar compounds such as:
Benzene, 1,1’-(1,8-octanediyl)bis[4-bromo-]: Similar structure but with bromo groups instead of ethenyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Shorter alkane chain and methyl groups instead of ethenyl groups.
Properties
CAS No. |
183727-71-1 |
|---|---|
Molecular Formula |
C24H30 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene |
InChI |
InChI=1S/C24H30/c1-3-21-13-17-23(18-14-21)11-9-7-5-6-8-10-12-24-19-15-22(4-2)16-20-24/h3-4,13-20H,1-2,5-12H2 |
InChI Key |
QSQYAULRJVZNJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
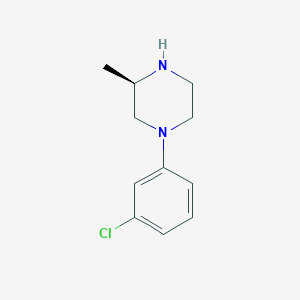

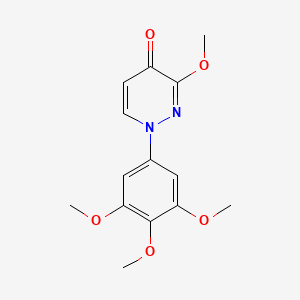
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
